Desfluoro Hydroxy Fallypride
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Overview
Description
Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfluoro Hydroxy Fallypride is synthesized through a series of chemical reactions involving the nucleophilic fluorination of an O-tosyl ester precursor. The process typically involves the use of a phase-transfer catalyst and a fluorine-18 labeled fluoride ion . The reaction conditions often include heating the mixture at specific temperatures and using solvents like acetonitrile (MeCN) and water .
Industrial Production Methods: The industrial production of this compound involves automated synthesis modules that ensure high yield and purity. These modules, such as the TRACERlab® FX-FN fluorination module, are designed to handle the drying and reaction processes efficiently . The use of microwave-induced radiofluorination has also been explored to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is particularly significant in the synthesis of the compound, where a fluoride ion replaces a leaving group in the precursor molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Kryptofix-222, potassium carbonate (K2CO3), and acetonitrile. The reaction conditions often involve heating the mixture at temperatures ranging from 90°C to 110°C .
Major Products Formed: The major product formed from the nucleophilic substitution reaction is this compound itself. Other by-products may include unreacted precursor molecules and various side products, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Desfluoro Hydroxy Fallypride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it serves as a radiotracer for PET imaging studies, allowing researchers to visualize and quantify dopamine D2/D3 receptor densities in the brain . This is particularly useful in the study of neuropsychiatric disorders such as Huntington’s disease and schizophrenia .
Mechanism of Action
Desfluoro Hydroxy Fallypride exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in various physiological processes such as mood regulation, motor control, and reward pathways . The compound’s high affinity for these receptors makes it an effective tool for studying receptor density and occupancy in neuropsychiatric disorders .
Comparison with Similar Compounds
Similar Compounds:
- Fallypride
- Fluorine-18 labeled Fallypride
- Carbon-11 labeled Fallypride
Uniqueness: Desfluoro Hydroxy Fallypride is unique due to its specific chemical structure, which allows it to be used as a radiotracer for PET imaging. Unlike other similar compounds, it does not contain a fluorine atom, which makes it distinct in terms of its chemical properties and reactivity .
Properties
Molecular Formula |
C20H30N2O4 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H30N2O4/c1-4-9-22-10-5-8-16(22)14-21-20(24)17-12-15(7-6-11-23)13-18(25-2)19(17)26-3/h4,12-13,16,23H,1,5-11,14H2,2-3H3,(H,21,24)/t16-/m0/s1 |
InChI Key |
YSDPAQDXUQNBCE-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCO |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCO |
Origin of Product |
United States |
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